1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine
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Overview
Description
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine is a chemical compound with the molecular formula C17H27N3 and a molecular weight of 273.42 It is known for its unique structure, which includes a hexahydro-1H-azepine ring and a diethylamino-benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine typically involves the reaction of hexahydro-1H-azepine with p-(diethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine include:
- Hexamethylenimine, N-[[p-(diethylamino)benzylidene]amino]-
- N-[[4-(Diethylamino)phenyl]methylene]hexahydro-1H-azepin-1-amine .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
16987-28-3 |
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Molecular Formula |
H8N3O13Sc |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15- |
InChI Key |
DBJDUPSNGKBPPH-SDXDJHTJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
Synonyms |
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine |
Origin of Product |
United States |
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